8-Deacetylyunaconitine

Toxicology Herbal safety Aconitum alkaloids

Procure 8-deacetylyunaconitine (DYA) as a certified reference standard for UHPLC-QQQ-MS/MS multi-alkaloid quantification. DYA's 33.3% detection frequency in Fuzi makes it essential for safety assessment. Select for rodent pharmacokinetic studies (oral bioavailability 48.5%, t1/2 3.2 h). Use in comparative toxicology (LD50 60.0 mg/kg, distinct from YAC/CCA).

Molecular Formula C33H47NO10
Molecular Weight 617.7 g/mol
Cat. No. B10862179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Deacetylyunaconitine
Molecular FormulaC33H47NO10
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC
InChIInChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1
InChIKeyDHVYLCVNTWPXSI-XKZPYEFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Deacetylyunaconitine Reference Standard: Chemical Identity and Source Profile for Procurement in Natural Product Research


8-Deacetylyunaconitine (DYA) is a C19-diterpenoid alkaloid belonging to the aconitane-type structural class, with molecular formula C33H47NO10 and molecular weight 617.73 g/mol [1]. It occurs naturally in multiple Aconitum species, including A. vilmorinianum, A. forrestii, A. transsectum, A. kongboense, and A. carmichaelii, as well as in processed herbal products such as Fuzi [2]. DYA is classified as one of four 'hidden toxic Aconitum alkaloids' alongside yunaconitine (YAC), crassicauline A (CCA), and 8-deacetylcrassicauline A (DCA), having been detected in poisoning cases and processed Aconitum carmichaelii lateral root products [3]. As an analytical reference material, DYA is commercially available at HPLC purity ≥98% and serves as a critical standard for the identification and quantification of diterpenoid alkaloids in complex herbal matrices .

Why Aconitum Diterpenoid Alkaloids Cannot Be Interchanged: Critical Differentiation of 8-Deacetylyunaconitine for Scientific Selection


Substituting 8-deacetylyunaconitine (DYA) with other C19-diterpenoid alkaloids such as yunaconitine (YAC), crassicauline A (CCA), or 8-deacetylcrassicauline A (DCA) is scientifically unjustified due to profound differences in acute toxicity, pharmacokinetic behavior, and natural abundance in herbal materials. Within this structurally related subgroup of 'hidden toxic Aconitum alkaloids,' DYA exhibits an oral LD50 approximately 25-fold higher than YAC and 11-fold higher than CCA in the same ICR mouse model, representing a distinct toxicological profile that materially affects experimental safety margins and dosing considerations [1]. The analytical detection frequency of DYA in Fuzi samples (33.3%) markedly exceeds that of YAC (19.6%) and CCA (5.8%), indicating that DYA is a more prevalent contaminant marker requiring specific quantification in quality control workflows [2]. Furthermore, DYA's moderate oral bioavailability (48.5%) and rapid half-life (t1/2 = 3.2 h) in rat plasma differ substantially from the pharmacokinetic parameters reported for parent compounds like YAC, which undergoes metabolic hydrolysis to yield DYA [3]. These quantitative divergences across multiple evidence dimensions mandate compound-specific procurement and validation rather than reliance on in-class substitution.

8-Deacetylyunaconitine Quantitative Differentiation Guide: Comparator-Based Evidence for Procurement Decisions


Oral Acute Toxicity Comparison: 8-Deacetylyunaconitine (DYA) vs. Yunaconitine (YAC) and Crassicauline A (CCA)

In a systematic head-to-head acute toxicity study of four hidden toxic Aconitum alkaloids, 8-deacetylyunaconitine (DYA) demonstrated an oral LD50 of 60.0 mg/kg in female ICR mice, compared to 2.37 mg/kg for yunaconitine (YAC) and 5.60 mg/kg for crassicauline A (CCA) [1]. Intravenous LD50 values were 7.60 mg/kg (DYA), 0.200 mg/kg (YAC), and 0.980 mg/kg (CCA), respectively [1]. This represents an approximate 25-fold lower oral toxicity for DYA relative to YAC and an 11-fold lower toxicity relative to CCA.

Toxicology Herbal safety Aconitum alkaloids

In Vivo Pharmacokinetic Profile: 8-Deacetylyunaconitine Oral Bioavailability and Half-Life

A dedicated UPLC-MS/MS pharmacokinetic study in rats established that 8-deacetylyunaconitine (DYA) exhibits an oral bioavailability of 48.5% with AUC(0-t) values of 1770.0 ± 530.6 ng/mL·h (oral, 5 mg/kg) and 73.0 ± 24.6 ng/mL·h (intravenous, 0.1 mg/kg) [1]. The elimination half-life (t1/2) was determined to be 3.2 ± 0.7 h following oral administration and 4.5 ± 1.7 h following intravenous administration [1]. While comparable head-to-head PK data for YAC and CCA in the same experimental system are not available from the identified primary literature, DYA's moderate bioavailability and rapid clearance distinguish it as a distinct pharmacokinetic entity requiring compound-specific analytical method validation. Notably, DYA is recognized as a metabolic hydrolysis product of yunaconitine, positioning it as a key analyte in studies of Aconitum alkaloid biotransformation [1].

Pharmacokinetics ADME Drug metabolism

Detection Frequency in Herbal Products: 8-Deacetylyunaconitine as the Most Prevalent Hidden Toxic Alkaloid in Fuzi

In a comprehensive UHPLC-QQQ-MS/MS analysis of 51 Fuzi (Aconiti Lateralis Radix Praeparata) samples and 27 Fuzi-containing products, 8-deacetylyunaconitine (DYA) was detected in 17 of 51 Fuzi samples (33.3%) and 3 of 27 products (11.1%), representing the highest detection frequency among the three hidden toxic alkaloids analyzed [1]. By comparison, yunaconitine (YAC) was detected in 10 Fuzi samples (19.6%) and 10 products (37.0%), while crassicauline A (CCA) was detected in only 3 Fuzi samples (5.8%) and none of the products [1]. The study concluded that industry and clinics should be aware of the unusually high detection rate of these alkaloids and take necessary precautions [1].

Quality control Herbal authentication Analytical chemistry

Natural Content Variation in Aconitum vilmorinianum: Quantified Range for Method Validation

A validated UPLC method applied to 21 batches of Aconitum vilmorinianum Kom (Zijinlong) collected from different geographic regions in Guizhou, China, determined that 8-deacetylyunaconitine content ranges from 0.054% to 0.250% (w/w) with a mean recovery of 99.6% (RSD = 0.6%) [1]. In a separate multi-component analysis of Sanwujiaowan formulations, DYA content ranged from 87.291 to 1182.018 μg/g across 15 batches, demonstrating substantial batch-to-batch variability [2]. This established reference range provides essential calibration parameters for analytical method development and quality standard establishment.

Phytochemistry Quality standardization Method development

8-Deacetylyunaconitine Evidence-Backed Procurement Scenarios for Research and Industrial Applications


Analytical Reference Standard for Quality Control of Fuzi and Aconitum-Based Herbal Products

Procure 8-deacetylyunaconitine as a certified reference material for UHPLC-QQQ-MS/MS or UPLC-based multi-alkaloid quantification methods targeting Aconitum herbal materials and their processed products. DYA's 33.3% detection frequency in Fuzi samples—the highest among the three hidden toxic alkaloids—makes it an essential marker for comprehensive safety assessment [1]. The validated UPLC method with mean recovery of 99.6% (RSD 0.6%) provides a robust analytical framework for laboratories establishing in-house quality control protocols [2].

In Vivo Pharmacokinetic and Metabolism Studies of Aconitum Diterpenoid Alkaloids

Utilize 8-deacetylyunaconitine in rodent pharmacokinetic investigations where compound-specific parameters (oral bioavailability 48.5%, t1/2 3.2 h oral, AUC(0-t) 1770.0 ng/mL·h) have been established via validated UPLC-MS/MS methodology [1]. DYA is particularly relevant as a metabolic hydrolysis product of yunaconitine, positioning it as a critical analyte in studies examining the biotransformation and disposition of Aconitum alkaloids following oral administration [1].

Toxicological Research on Hidden Aconitum Alkaloids with Defined Safety Margins

Select 8-deacetylyunaconitine for comparative toxicology studies requiring quantifiable differentiation among structurally related hidden toxic alkaloids. The established oral LD50 of 60.0 mg/kg in female ICR mice—approximately 25-fold higher than yunaconitine (2.37 mg/kg) and 11-fold higher than crassicauline A (5.60 mg/kg)—provides a defined safety window that supports dosing decisions and hazard classification distinct from its more toxic analogs [1].

Natural Product Chemistry and Phytochemical Profiling of Aconitum Species

Employ 8-deacetylyunaconitine as a reference compound for the isolation, identification, and structural confirmation of diterpenoid alkaloids from Aconitum species including A. vilmorinianum, A. forrestii, A. transsectum, and A. kongboense [1]. The documented natural abundance range (0.054%–0.250% in A. vilmorinianum) provides a quantitative benchmark for assessing extraction yields and purity during phytochemical isolation workflows [2].

Technical Documentation Hub

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34 linked technical documents
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